Polysulfide rubber (CAS: 63148-67-4) is a specialty synthetic elastomer defined by repeating disulfide and polysulfide linkages (-S-S- and -Sx-) within its saturated polymer backbone [1]. In industrial procurement and materials engineering, it is recognized as the definitive baseline for extreme chemical resistance, demonstrating <10% volume swell against aliphatic hydrocarbons, aromatic solvents, aviation fuels, and hydraulic fluids [1]. Beyond its solvent resistance, polysulfide rubber exhibits exceptionally low moisture vapor and gas permeability, coupled with outstanding low-temperature flexibility featuring a glass transition temperature (Tg) around -60°C [2]. These quantifiable properties make it an indispensable precursor and base polymer for aerospace integral fuel tank sealants and the secondary edge seals in dual-seal insulating glass units, where long-term barrier performance and thermal cycling durability are non-negotiable [2].
Attempting to substitute polysulfide rubber with generic silicones, polyurethanes, or nitrile rubbers routinely leads to catastrophic failure in critical barrier and containment applications [1]. While silicone sealants offer excellent UV stability, their wide siloxane bond angles create high free volume, resulting in moisture vapor transmission rates up to four times higher than polysulfides (15-25 vs. 4-10 g/day/m²), which causes rapid argon gas loss and premature condensation in insulating glass units [1]. Conversely, polyurethanes and nitrile rubbers (NBR) suffer from excessive volume swell (often exceeding 25% in aromatic solvents), plasticizer extraction, and oxidative degradation when continuously exposed to aviation fuels and hydraulic fluids at elevated temperatures [2]. Polysulfide’s unique saturated backbone and disulfide bonds prevent these failure modes, ensuring dimensional stability, uncompromised adhesion, and reliable performance under harsh chemical and thermal cycling [2].
When evaluated for aerospace procurement, polysulfide rubber demonstrates superior dimensional stability in aviation fuels compared to standard alternatives [1]. After 168 hours of immersion in Jet A fuel at 70°C, polysulfide maintains >90% of its tensile strength and exhibits <10% volume swell [1]. In contrast, fluoroelastomers drop to 65-70% tensile retention under identical conditions, and nitrile rubber (NBR) suffers from 25-35% volume swell in aromatic solvents [1].
| Evidence Dimension | Tensile Strength Retention and Volume Swell |
| Target Compound Data | >90% tensile retention and <10% volume swell |
| Comparator Or Baseline | Fluoroelastomers (65-70% tensile retention) and Nitrile rubber (25-35% swell in aromatics) |
| Quantified Difference | Polysulfide retains >20% more tensile strength than fluoroelastomers and reduces volume swell by over 60% compared to nitrile. |
| Conditions | 168-hour immersion in Jet A fuel at 70°C (ASTM D471) |
Critical for the procurement of aerospace integral fuel tank sealants, ensuring long-term structural integrity without extrusion or degradation.
For insulating glass manufacturing, formulation compatibility and barrier performance are paramount [1]. Polysulfide rubber formulations yield a moisture vapor permeability rate of 4-10 grams/day/m²[1]. Standard silicone sealants, due to their wide siloxane bond angles, allow moisture vapor to permeate at a significantly higher rate of 15-25 grams/day/m² [1]. This quantitative advantage makes polysulfide the preferred secondary edge seal for retaining argon gas.
| Evidence Dimension | Moisture Vapor Permeability Rate (MVTR) |
| Target Compound Data | 4-10 grams/day/m² |
| Comparator Or Baseline | Standard silicone sealants (15-25 grams/day/m²) |
| Quantified Difference | Polysulfide provides an approximate 60% reduction in moisture vapor transmission compared to silicone. |
| Conditions | Room temperature measurement for insulating glass secondary edge seals |
Ensures compliance with ASTM E-2190 specifications for dual-seal insulating glass units, preventing premature argon gas loss and window fogging.
Thermal behavior and cold-climate processability heavily favor polysulfide over conventional hydrocarbon elastomers [1]. Polysulfide rubber possesses an inherently low glass transition temperature (Tg) between -60°C and -40°C, allowing it to maintain >200% elongation without cracking at -54°C [1]. Standard diene rubbers typically experience severe embrittlement and loss of elastomeric recovery at these cryogenic temperatures [1].
| Evidence Dimension | Glass Transition Temperature (Tg) and Cold-Crack Resistance |
| Target Compound Data | Tg of -60°C to -40°C; no cracking at -54°C |
| Comparator Or Baseline | Standard hydrocarbon elastomers (embrittlement at -30°C to -40°C) |
| Quantified Difference | Extends operational flexibility by 20°C to 30°C lower than conventional diene rubbers. |
| Conditions | ASTM D2136 low-temperature flexibility testing |
Allows sealants to maintain elastomeric behavior and adhesion during high-altitude thermal cycling, preventing catastrophic brittle failure.
Long-term environmental stability is a critical procurement factor for exterior infrastructure [1]. Accelerated weathering tests (ASTM G155) reveal that polysulfide rubber retains >80% of its tensile strength after 3000 hours of UV exposure[1]. Conventional sulfur-cured diene rubbers degrade significantly under the same conditions, retaining only 50-60% of their structural integrity due to oxidative crosslinking pathways [1].
| Evidence Dimension | Tensile Strength Retention Post-Weathering |
| Target Compound Data | >80% retention |
| Comparator Or Baseline | Conventional sulfur-cured diene rubbers (50-60% retention) |
| Quantified Difference | Polysulfide maintains 20-30% higher structural integrity after extensive UV exposure. |
| Conditions | 3000 hours accelerated weathering (ASTM G155, xenon arc) |
Eliminates oxidative crosslinking pathways that cause embrittlement, reducing maintenance cycles in exterior architectural and infrastructure applications.
Directly downstream of its superior volume swell resistance and tensile retention in Jet A fuel, polysulfide rubber is the standard base polymer for integral fuel tank sealants[1]. It ensures that joints and fasteners remain sealed during extreme thermal cycling (-54°C to 120°C) without extrusion or degradation [1].
Leveraging its exceptionally low moisture vapor transmission rate (4-10 g/day/m²), polysulfide is the preferred secondary sealant in insulating glass manufacturing [2]. It acts in tandem with primary polyisobutylene seals to prevent argon gas escape and moisture ingress, meeting stringent ASTM E-2190 durability specifications[2].
Due to its saturated backbone and high resistance to aromatic and aliphatic hydrocarbons, polysulfide rubber is procured for gaskets and O-rings in chemical processing plants [1]. It outperforms standard nitrile rubber by preventing excessive swelling and maintaining structural integrity in solvent-heavy environments [1].
Capitalizing on its low glass transition temperature (Tg of -60°C) and excellent UV weathering stability, polysulfide is utilized in infrastructure expansion joints [1]. It provides reliable elastomeric recovery and prevents cold-cracking in freeze-thaw cycles where conventional diene rubbers become embrittled[1].